molecular formula C12H21N3OS B5802400 2-ethyl-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)butanamide

2-ethyl-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No. B5802400
M. Wt: 255.38 g/mol
InChI Key: KTCUJAYPZOFMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiadiazole family and has been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 2-ethyl-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins involved in various biological pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to increase the levels of antioxidants, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-ethyl-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)butanamide in lab experiments is its broad range of biological activities. This compound has been found to exhibit various activities, making it a versatile tool for scientific research. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the research of 2-ethyl-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)butanamide. One potential area of research is the development of new therapeutic agents based on this compound. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of this compound. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo.

Synthesis Methods

The synthesis of 2-ethyl-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)butanamide involves a multi-step process that includes the reaction of 2-ethylbutan-1-ol with thiosemicarbazide to form 2-ethyl-N-(1,3-thiazol-2-yl)butanamide. This intermediate compound is then reacted with isobutyl bromide to form this compound.

Scientific Research Applications

2-ethyl-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)butanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3OS/c1-5-9(6-2)11(16)13-12-15-14-10(17-12)7-8(3)4/h8-9H,5-7H2,1-4H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCUJAYPZOFMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.